N-(3-Methoxypropyl)-9h-Purin-6-Amine

Description

Structure

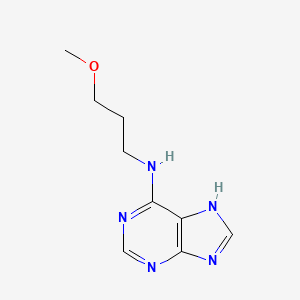

2D Structure

3D Structure

Properties

IUPAC Name |

N-(3-methoxypropyl)-7H-purin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O/c1-15-4-2-3-10-8-7-9(12-5-11-7)14-6-13-8/h5-6H,2-4H2,1H3,(H2,10,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGJFSHIPBSLKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=NC=NC2=C1NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70879568 |

Source

|

| Record name | ADENINE,N6-3-METHOXYPROPYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70879568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Characterization of N 3 Methoxypropyl 9h Purin 6 Amine

Strategic Retrosynthetic Analysis

A thorough retrosynthetic analysis is paramount for devising a logical and efficient synthetic route to N-(3-Methoxypropyl)-9H-purin-6-amine. This process involves mentally deconstructing the target molecule into simpler, commercially available, or easily synthesizable precursors.

Identification of Key Disconnection Points

The most logical disconnection point in this compound is the C6-N bond of the purine (B94841) core, which connects the purine ring to the 3-methoxypropyl side chain. This bond is an amide-type linkage within the heterocyclic system and represents a key strategic bond for formation in the forward synthesis. A secondary disconnection can be considered within the 3-methoxypropylamine (B165612) side chain, between the propyl backbone and the methoxy (B1213986) group, although it is generally more efficient to utilize the pre-functionalized side chain.

Table 1: Key Retrosynthetic Disconnections

| Disconnection Bond | Resulting Synthons | Corresponding Reagents |

| Purine C6-N (amine) | Purine-6-yl cation equivalent + 3-methoxypropylamine anion | 6-Halopurine (e.g., 6-chloropurine) + 3-Methoxypropylamine |

| Purine C6-N (amine) | Purine-6-amine + 3-methoxypropyl cation equivalent | Adenine (B156593) + 3-methoxypropyl halide |

Selection of Appropriate Starting Materials for the Purine Core and the Methoxypropyl Side Chain

Purine Core: A common and effective starting material for the purine core is 6-chloropurine (B14466). caymanchem.commedchemexpress.com The chloro-substituent at the C6 position is a good leaving group, facilitating nucleophilic aromatic substitution by an amine. nih.gov 6-Chloropurine itself can be synthesized from hypoxanthine (B114508). Alternatively, adenine (9H-purin-6-amine) can be used, though direct alkylation can lead to a mixture of products due to the presence of multiple nucleophilic nitrogen atoms (N1, N3, N7, N9, and the exocyclic N6). nih.govresearchgate.net

Methoxypropyl Side Chain: The required side chain precursor is 3-methoxypropylamine. This amine can be synthesized through various reported methods, including the catalytic hydrogenation of 3-methoxypropionitrile (B90507) or the amination of 3-methoxypropanol. ontosight.aipatsnap.comgoogle.comgoogle.com The choice of synthesis for 3-methoxypropylamine depends on the availability of starting materials and the desired scale of the reaction.

Optimized Synthetic Pathways

Based on the retrosynthetic analysis, several synthetic pathways can be envisioned. The most common and optimized approach involves the reaction of a 6-halopurine with 3-methoxypropylamine.

Regioselective Functionalization of the 9H-Purine-6-Amine Core

The primary challenge in the synthesis of N-substituted purines is achieving regioselectivity. The purine ring system has several nucleophilic nitrogen atoms, and alkylation reactions can often yield a mixture of isomers. ub.edu When starting from adenine, direct alkylation with a 3-methoxypropyl halide would likely result in substitution at the N9 position as the major product, with other isomers also being formed. nih.govresearchgate.net

To achieve exclusive N6-substitution, the use of 6-chloropurine is the preferred method. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amine nitrogen of 3-methoxypropylamine attacks the electrophilic C6 carbon of the purine ring, displacing the chloride ion. This approach ensures that the side chain is introduced at the desired N6 position.

Introduction of the N-(3-Methoxypropyl) Moiety

The introduction of the N-(3-methoxypropyl) group is typically achieved by reacting 6-chloropurine with 3-methoxypropylamine in a suitable solvent, often in the presence of a base to neutralize the HCl generated during the reaction. mdpi.com Common bases include triethylamine (B128534) or potassium carbonate. The reaction is generally heated to drive it to completion.

An alternative, though less common for N6-alkylation, is the Mitsunobu reaction. rsc.orgorganic-chemistry.org This reaction allows for the coupling of an alcohol with a nucleophile, in this case, adenine. However, the Mitsunobu reaction with purines often favors alkylation at the N9 position. nih.govresearchgate.net

Table 2: Comparison of Synthetic Methods for N6-Alkylation

| Method | Starting Purine | Reagent for Side Chain | Typical Conditions | Advantages | Disadvantages |

| Nucleophilic Aromatic Substitution | 6-Chloropurine | 3-Methoxypropylamine | Heat, base (e.g., Et3N, K2CO3) in a polar solvent (e.g., ethanol (B145695), DMF) | High regioselectivity for N6 | Requires synthesis of 6-chloropurine |

| Direct Alkylation | Adenine | 3-Methoxypropyl halide | Base (e.g., NaH, K2CO3) in a polar aprotic solvent (e.g., DMF) | Commercially available starting purine | Poor regioselectivity, mixture of isomers |

| Mitsunobu Reaction | Adenine | 3-Methoxypropanol | DEAD, PPh3 in THF | Mild conditions | Often favors N9-alkylation, expensive reagents |

Multi-Step Synthesis Considerations and Yield Optimization

Chlorination of hypoxanthine to 6-chloropurine.

Synthesis of 3-methoxypropylamine.

Coupling of 6-chloropurine with 3-methoxypropylamine.

Yield Optimization Strategies:

Purity of Starting Materials: Using highly pure 6-chloropurine and 3-methoxypropylamine is essential to minimize side reactions and simplify purification of the final product.

Reaction Conditions: Optimization of reaction parameters such as temperature, reaction time, solvent, and the choice and amount of base can significantly impact the yield of the coupling reaction. For instance, an excess of the amine can be used to drive the reaction to completion.

Purification: Efficient purification of the intermediate and final products is critical. Common techniques include recrystallization, column chromatography, and acid-base extraction to remove unreacted starting materials and byproducts.

Protecting Groups: While not always necessary for N6-alkylation via 6-chloropurine, in more complex syntheses involving purines, the use of protecting groups on other nitrogen atoms can be a valuable strategy to ensure regioselectivity, although it adds extra steps to the synthesis.

Purification Techniques for High Purity Isolation

The isolation of this compound from a crude reaction mixture requires robust purification techniques to remove unreacted starting materials, byproducts, and other impurities. The polarity of the compound, influenced by the purine core and the methoxypropyl side chain, dictates the choice of the most effective methods. teledynelabs.com

Commonly employed techniques include:

Column Chromatography: This is the most prevalent method for the purification of purine derivatives.

Normal-Phase Chromatography: Utilizes a polar stationary phase, such as silica (B1680970) gel, and a non-polar mobile phase. A gradient elution system, often starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate (B1210297) or dichloromethane (B109758)/methanol (B129727), is effective for separating compounds based on their polarity. teledynelabs.comnih.gov For this compound, the amine and purine nitrogens provide significant polarity, making a solvent system like dichloromethane with a small percentage of methanol suitable for elution from a silica gel column. teledynelabs.com

Reversed-Phase Chromatography: Employs a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a mixture of water and methanol or acetonitrile (B52724). teledynelabs.com This technique is particularly useful for separating purine compounds that are highly polar. Modifiers like formic acid or trifluoroacetic acid are often added to the mobile phase to improve peak shape and resolution. teledynelabs.com

Recrystallization: This technique is used to obtain highly pure crystalline material from a concentrated solution. The choice of solvent is critical; an ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature. For purine derivatives, solvents like ethanol or acetonitrile can be effective for recrystallization. prepchem.com

Preparative High-Performance Liquid Chromatography (HPLC): For achieving the highest purity levels, preparative HPLC is the method of choice. It operates on the same principles as analytical HPLC but with larger columns to handle greater quantities of material. Both normal-phase and reversed-phase modes can be utilized depending on the specific separation requirements.

The selection of a purification strategy is often guided by the scale of the synthesis and the nature of the impurities present. A combination of chromatography and recrystallization is frequently used to achieve analytical-grade purity.

Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

Once purified, the compound's identity and purity must be rigorously confirmed. A combination of spectroscopic and chromatographic methods provides a complete picture of the molecular structure and sample purity.

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum would exhibit characteristic signals for each unique proton in the molecule. The expected chemical shifts (δ) are influenced by the electronic environment of the protons. Protons on the purine ring (H-2 and H-8) would appear as singlets in the aromatic region (typically δ 8.0-8.5 ppm). The protons of the 3-methoxypropyl side chain would show distinct signals: a triplet for the CH₂ group adjacent to the amine, a multiplet for the central CH₂ group, a triplet for the CH₂ group adjacent to the oxygen, and a singlet for the methoxy (OCH₃) group. chemicalbook.com The NH proton of the amine and the NH proton of the purine ring would appear as broad singlets, and their chemical shifts can be solvent-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. The purine ring would show five distinct signals in the downfield region (typically δ 115-160 ppm). The carbons of the 3-methoxypropyl chain would appear in the upfield region, with the methoxy carbon being the most shielded.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for confirming assignments. ipb.ptmdpi.com

COSY: A ¹H-¹H COSY experiment would show correlations between adjacent protons, confirming the connectivity within the 3-methoxypropyl side chain (e.g., correlations between the CH₂-N, CH₂-CH₂-N, and CH₂-O protons).

HMBC: A ¹H-¹³C HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for confirming the attachment of the side chain to the purine ring, for instance, by observing a correlation between the CH₂ protons adjacent to the amine and the C6 carbon of the purine.

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Purine H-2 | ~8.2 | s | ~152 |

| Purine H-8 | ~8.3 | s | ~141 |

| Purine C4 | - | - | ~149 |

| Purine C5 | - | - | ~119 |

| Purine C6 | - | - | ~156 |

| Purine N⁹-H | ~13.0 | br s | - |

| N⁶-H | ~7.7 | br t | - |

| N⁶-CH₂ | ~3.5 | q | ~39 |

| -CH₂- | ~1.9 | quint | ~29 |

| O-CH₂ | ~3.4 | t | ~70 |

| O-CH₃ | ~3.2 | s | ~58 |

HRMS is a critical technique for confirming the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. nih.govnih.gov For this compound (molecular formula C₉H₁₃N₅O), HRMS can determine the monoisotopic mass to within a few parts per million (ppm) of the theoretical value. This level of accuracy allows for the unambiguous determination of the molecular formula, distinguishing it from other potential compounds with the same nominal mass. nih.gov

| Formula | Element | Atom Count | Exact Mass (Da) | Total Mass (Da) |

|---|---|---|---|---|

| C₉H₁₃N₅O | Carbon (¹²C) | 9 | 12.000000 | 108.000000 |

| Hydrogen (¹H) | 13 | 1.007825 | 13.101725 | |

| Nitrogen (¹⁴N) | 5 | 14.003074 | 70.015370 | |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 | |

| Theoretical Monoisotopic Mass [M] | 207.112010 | |||

| Theoretical Exact Mass for [M+H]⁺ | 208.119835 |

An experimentally determined m/z value from an HRMS instrument (e.g., Orbitrap or FT-ICR) that matches the theoretical value for the protonated molecule [M+H]⁺ provides strong evidence for the compound's identity.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. ashp.org The IR spectrum of this compound would show characteristic absorption bands confirming the presence of its key functional groups.

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|---|

| Amine / Imidazole (B134444) | N-H | 3100 - 3500 | Stretching |

| Alkyl | C-H | 2850 - 3000 | Stretching |

| Aromatic (Purine) | C=N, C=C | 1500 - 1680 | Stretching |

| Ether | C-O | 1050 - 1150 | Stretching |

| Amine | C-N | 1250 - 1350 | Stretching |

| Amine | N-H | 1550 - 1650 | Bending |

The presence of these characteristic peaks in the IR spectrum provides corroborating evidence for the proposed structure.

Single-crystal X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. mdpi.com If a suitable single crystal of this compound can be grown, this technique can unambiguously determine:

Molecular Connectivity: Confirming the exact bonding arrangement.

Bond Lengths and Angles: Providing precise geometric parameters.

Conformation: Revealing the three-dimensional shape of the molecule in the crystal lattice.

Intermolecular Interactions: Identifying and characterizing non-covalent interactions such as hydrogen bonding and π-π stacking, which govern the crystal packing. nih.govresearchgate.net

For instance, hydrogen bonds would be expected between the N-H groups of one molecule and the nitrogen atoms of the purine ring of an adjacent molecule, forming dimers or extended networks in the solid state. nih.gov While this technique is powerful, its application is contingent on the ability to grow high-quality single crystals.

HPLC is a cornerstone technique for assessing the purity of a synthesized compound. prepchem.com A sample of the purified product is injected into the HPLC system, and a chromatogram is generated. An ideal chromatogram for a pure compound shows a single, sharp, and symmetrical peak. The presence of additional peaks indicates impurities.

Purity Assessment: The purity of the sample can be quantified by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Method Development: Both reversed-phase (RP-HPLC) and normal-phase (NP-HPLC) methods can be developed. For a compound like this compound, RP-HPLC using a C18 column with a mobile phase of acetonitrile/water or methanol/water is a common choice. teledynelabs.com

Isomeric Analysis: HPLC is also capable of separating isomers. For example, if the synthesis could potentially yield the N⁷- or N³-substituted isomer in addition to the desired N⁹-tautomer, a well-developed HPLC method could resolve these different species.

A typical analytical HPLC method would involve a C18 column and a gradient elution from a low to a high percentage of organic solvent (e.g., acetonitrile) in water, with UV detection at a wavelength where the purine ring strongly absorbs (around 260 nm).

Structure Activity Relationship Sar Studies of N 3 Methoxypropyl 9h Purin 6 Amine and Its Analogues

Design and Synthesis of Structurally Related Analogues

The rational design and synthesis of analogues involve strategic modifications to the parent compound to probe interactions with biological targets. These modifications typically focus on three key areas: the N6-alkoxyalkyl side chain, the purine (B94841) core itself, and the fundamental heterocyclic system.

Modifications to the Methoxypropyl Side Chain (e.g., length, branching, heteroatoms)

The N6-substituent plays a significant role in the interaction of purine derivatives with their biological targets. nih.gov For analogues of N-(3-Methoxypropyl)-9H-purin-6-amine, modifications to the methoxypropyl side chain are a key area of investigation. Synthetic strategies generally begin with a 6-halopurine, most commonly 6-chloropurine (B14466), which undergoes nucleophilic substitution with a modified amine. nih.govnih.gov

Chain Length: The length of the polymethylene chain connecting the amino group to the methoxy (B1213986) group is a critical determinant of activity. Analogues with varying numbers of methylene (B1212753) units (-(CH₂)n-) are synthesized to determine the optimal distance for target engagement. This is typically achieved by reacting 6-chloropurine with ω-methoxyalkylamines of different lengths. nih.gov

Branching: The introduction of alkyl branches on the side chain can influence both the potency and selectivity of the compound by altering its conformational flexibility and steric profile.

Heteroatoms: Replacing the oxygen atom of the methoxy group with other heteroatoms, such as sulfur (to form a thioether) or nitrogen, can significantly alter the electronic and hydrogen-bonding properties of the side chain. nih.govnih.gov Studies on related N6-substituted adenosines have shown that thioether-linked derivatives can be superior to their oxygen and nitrogen isosteres. nih.gov The synthesis of these analogues involves reacting 6-chloropurine with the corresponding thio- or amino-functionalized propylamines.

Substitutions on the Purine Core (e.g., C2, C8, N7, N9 positions)

Modifying the purine core is a common strategy to enhance binding affinity, selectivity, and metabolic stability. mdpi.comresearchgate.net

C2 Position: The C2 position of the purine ring can be substituted with various groups, such as aryl groups, halogens, or small alkyl moieties. mdpi.commdpi.com The introduction of a chlorine atom at the C2 position, for example, has been shown to increase the cytotoxic activity of some purine derivatives. mdpi.com Synthesis of these analogues often involves starting with a 2,6-dichloropurine, allowing for sequential and regioselective substitutions at both the C6 and C2 positions. researchgate.net

C8 Position: Direct C-H activation and arylation at the C8 position have been achieved using transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of aryl or other substituents. researchgate.netmdpi.com

N7 and N9 Positions: Alkylation of the purine ring can occur at either the N7 or N9 position, and the ratio of the resulting regioisomers is often dependent on the reaction conditions. nih.govmdpi.com Direct alkylation with alkyl halides typically yields a mixture of N7 and N9 isomers. nih.gov However, regioselective methods have been developed. For instance, N9-alkylation is often favored under thermodynamic control, while specific catalysts can direct alkylation to the N7 position. nih.govnih.gov The nature of the substituent at the N9 position can significantly influence the biological activity of the compound. nih.gov

Isosteric Replacements within the Purine Ring System

Bioisosteric replacement of the purine ring with other heterocyclic scaffolds is a powerful tool in medicinal chemistry to improve pharmacological properties. In the context of adenosine (B11128) receptor ligands, for example, replacing the purine core with scaffolds like pyrazolo[3,4-d]pyrimidines, triazolo[4,5-d]pyrimidines, or deazapurines can lead to enhanced selectivity or altered agonist/antagonist profiles. nih.govnih.gov The synthesis of these isosteres requires the de novo construction of the desired heterocyclic system, followed by the attachment of the methoxypropyl side chain, typically via nucleophilic substitution.

Correlating Structural Variations with Biological Activity Profiles

To understand the SAR, the biological activities of the synthesized analogues are determined and correlated with their structural features. This process can be qualitative, based on observed trends, or quantitative, using computational models.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique used to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net These models help in predicting the activity of novel compounds and provide insights into the structural features crucial for activity.

For N6-substituted purine analogues, QSAR studies have been performed to understand their activity as, for example, adenosine receptor agonists. researchgate.net These models are typically developed using multiple linear regression (MLR) or partial least squares (PLS) methods and a variety of molecular descriptors.

Table 1: Key Descriptors in QSAR Models for N6-Substituted Adenosine Analogues

| Descriptor Type | Example Descriptor | Implication for Biological Activity | Reference |

|---|---|---|---|

| Steric | Verloop L | The length of the substituent influences how well it fits into the binding pocket. | researchgate.net |

| Electronic | VAMP nuclear energy | Relates to the electronic properties of the molecule, affecting interactions like hydrogen bonding and electrostatic interactions. | researchgate.net |

| Lipophilic | Total lipole | Describes the lipophilicity of the molecule, which is important for membrane permeability and hydrophobic interactions with the target. | researchgate.net |

| Topological | Molecular Connectivity Indices | Encodes information about the branching and connectivity of the molecule, which can influence its shape and flexibility. | researchgate.net |

A typical QSAR study on N6-substituted adenosine analogues identified that steric (Verloop L), electronic (VAMP nuclear energy), and lipophilic (total lipole) parameters play a significant role in determining their antihypertensive activity. researchgate.net Such models can guide the design of new analogues with potentially improved activity by optimizing these key descriptors. researchgate.netnih.gov

Fragment-Based Drug Discovery (FBDD) Insights from Analogues

FBDD is a powerful approach for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target. mdpi.comnih.gov These fragments can then be grown or linked together to produce a higher-affinity lead compound.

The analogues of this compound can be viewed through the lens of FBDD. The purine core and the methoxypropyl side chain can be considered as two distinct fragments.

Purine Core as a Fragment: The purine scaffold is a well-known "privileged" structure in medicinal chemistry, as it can bind to a wide variety of biological targets. In FBDD screens, simple purine fragments are often identified as hits. The various substitutions on the purine core (at C2, C8, N7, N9) can be seen as a way of exploring the "growth vectors" from this initial fragment to achieve higher affinity and selectivity.

Side Chain as a Fragment: Similarly, small molecules resembling the methoxypropyl side chain could be used in fragment screens to probe for binding pockets that accommodate this moiety. Insights from such studies can guide the optimization of the side chain's length, flexibility, and hydrogen-bonding capacity.

By applying FBDD principles, researchers can use the SAR data from analogues of this compound to deconstruct the molecule into key interacting fragments and then reconstruct improved ligands. This approach has been successfully used in the discovery of selective adenosine receptor modulators, where fragment screening against homology models of the receptors identified novel and selective ligands. acs.orgnih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-chloropurine |

Conformational Analysis and its Influence on Activity

The biological activity of this compound and its analogues is intrinsically linked to their three-dimensional structure. Conformational analysis, which explores the spatial arrangement of atoms in a molecule and the energy associated with different arrangements, is crucial for understanding how these compounds interact with their biological targets. The flexibility of the N6-substituent, in this case, the 3-methoxypropyl group, allows the molecule to adopt various conformations, not all of which may be biologically active.

The influence of conformation on activity is often discussed in terms of syn and anti orientations of the N6-substituent relative to the imidazole (B134444) part of the purine ring. Studies on analogous N6-substituted adenosines have shown that the preferred conformation can be crucial for receptor binding. For instance, in some adenosine receptors, an anti conformation is required for a productive interaction with the binding site. The energetic preference for one conformation over another can be subtle, yet have a significant impact on the molecule's efficacy.

To illustrate the concept of conformational preferences, the following table presents hypothetical relative energies for different rotamers of a generic N6-alkoxyalkylpurine, as might be determined by computational chemistry. Lower relative energy indicates a more stable and thus more populated conformation at equilibrium.

| Conformer | Torsional Angle (C6-N6-C1'-C2') | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Anti-periplanar (extended) | 180° | 0.00 | 65.1 |

| Syn-clinal | 60° | 0.85 | 16.3 |

| Anti-clinal | 120° | 1.20 | 8.9 |

| Syn-periplanar (eclipsed) | 0° | 3.50 | 0.2 |

Ultimately, the conformational flexibility of the N6-(3-methoxypropyl) side chain is a double-edged sword. While it allows the molecule to explore the conformational space necessary to find and bind to its target, excessive flexibility can be entropically unfavorable for binding, as the molecule must be "frozen" into a single conformation upon binding. Therefore, analogues with slightly more rigid side chains, which pre-organize the molecule into the bioactive conformation, sometimes exhibit enhanced activity. The understanding of these conformational nuances is essential for the rational design of more potent and selective analogues of this compound.

Molecular and Cellular Biological Investigations of N 3 Methoxypropyl 9h Purin 6 Amine

Identification and Validation of Molecular Targets

High-Throughput Screening for Enzyme Inhibition or Receptor Binding

No publicly available data from high-throughput screening campaigns involving N-(3-Methoxypropyl)-9H-Purin-6-Amine to identify potential enzyme inhibition or receptor binding activities could be located.

Biochemical Assays for Target Engagement (e.g., thermal shift assays, surface plasmon resonance)

There are no documented studies utilizing biochemical assays such as thermal shift assays or surface plasmon resonance to confirm the direct binding or engagement of this compound with any specific molecular target.

Co-crystallography or Cryo-EM with Target Proteins

A search of structural biology databases and scientific literature yielded no results for co-crystallography or cryogenic electron microscopy (Cryo-EM) studies of this compound in complex with any target proteins.

Elucidation of Mechanism of Action at the Subcellular Level

Analysis of Downstream Signaling Pathway Modulation (e.g., Western blot, reporter assays)

No research has been published detailing the effects of this compound on downstream signaling pathways. Consequently, there are no available results from techniques such as Western blotting or reporter gene assays to indicate any modulation of cellular signaling by this compound.

Cellular Phenotype Analysis in In Vitro Models (e.g., cell cycle progression, proliferation assays, apoptosis induction, cellular differentiation in cell lines)

There is a lack of published evidence regarding the effects of this compound on cellular phenotypes in in vitro models. No studies were found that investigated its impact on cell cycle progression, cell proliferation, the induction of apoptosis, or cellular differentiation in any cell lines.

Omics-based Approaches (e.g., transcriptomics, proteomics, metabolomics) to identify perturbed biological networks

To elucidate the broader biological impact of this compound, "omics" technologies are indispensable. These high-throughput methods provide a systems-level view of the molecular changes within a cell or organism following compound exposure.

Transcriptomics: This approach would analyze the complete set of RNA transcripts (the transcriptome) to identify genes that are up- or down-regulated. For a purine (B94841) analog, this could reveal effects on pathways controlling cell cycle, transcription, and cellular signaling. For instance, studies on purine-based cyclin-dependent kinase (CDK) inhibitors have shown changes in the expression of genes involved in pro-inflammatory responses. nih.gov Integrated transcriptomic and metabolomic analyses have highlighted the significant role of purine metabolism in various physiological and pathological states, which could be perturbed by an exogenous purine derivative. nih.gov

Proteomics: Proteomic analyses identify and quantify the entire protein complement of a biological sample. nih.gov Chemical proteomics, in particular, is a powerful tool for identifying the direct targets and off-targets of small molecule inhibitors. rsc.orgacs.org This technique could be used to confirm the intended targets of this compound and uncover novel protein interactions, providing a clearer picture of its mechanism of action and potential for polypharmacology. acs.org Affinity-based proteomic methods are routinely used to profile kinase inhibitor targets from cell lysates. acs.org

Metabolomics: This field involves the study of small molecules, or metabolites, within cells, tissues, or biofluids. For a purine analog, metabolomics could reveal disruptions in nucleotide metabolism and related energy pathways. acs.orgnih.gov Such studies can provide crucial insights into the functional consequences of target engagement and identify biomarkers of compound activity. acs.org

The table below illustrates the potential changes in gene expression that a transcriptomic analysis might reveal upon treatment with a purine-based kinase inhibitor, based on known effects of similar compounds.

Table 1: Representative Transcriptomic Data for a Purine-Based Kinase Inhibitor

| Gene | Pathway | Predicted Change in Expression | Rationale |

|---|---|---|---|

| CCNE1 (Cyclin E1) | Cell Cycle | Down-regulated | Inhibition of CDKs can lead to cell cycle arrest, reducing the need for key cyclins. |

| CDKN1A (p21) | Cell Cycle Regulation / p53 Pathway | Up-regulated | Arresting the cell cycle often involves the upregulation of CDK inhibitors like p21. |

| NFKB1 (NF-κB1) | Inflammation | Down-regulated | Some purine-based CDK inhibitors have been shown to reduce inflammatory responses by down-regulating NF-κB. nih.gov |

Selectivity Profiling against Related Biological Targets

Selectivity is a critical attribute of any therapeutic agent, defining its ability to interact with its intended target over other proteins. mdpi.com For kinase inhibitors, which often target the highly conserved ATP-binding pocket, achieving high selectivity is a significant challenge. mdpi.com Profiling the activity of this compound against a panel of related biological targets, particularly other kinases, is essential to determine its therapeutic potential and predict potential side effects.

Counter-screening involves testing a compound against a broad panel of potential unintended targets ("off-targets"). This process is crucial for identifying interactions that could lead to toxicity or provide opportunities for drug repurposing. nih.govnih.gov For a purine-based compound presumed to be a kinase inhibitor, this would typically involve screening against a large panel of human kinases. nih.gov

The results of such screens can reveal unexpected inhibitory activities. nih.gov For example, inhibitors designed for a specific kinase family may show activity against structurally related kinases or even unrelated ATP-binding proteins. nih.gov

Table 2: Representative Kinase Panel for Counter-Screening of a Purine Analog

| Kinase Family | Representative Kinases | Rationale for Inclusion |

|---|---|---|

| CDK | CDK1, CDK2, CDK5, CDK7, CDK9 | Primary targets for many purine-based inhibitors like roscovitine (B1683857). nih.gov |

| GSK | GSK3α, GSK3β | Common off-targets for ATP-competitive inhibitors. |

| MAPK | ERK1/2, p38α, JNK1 | Key signaling kinases often assessed for off-target activity. researchgate.net |

| Aurora | Aurora A, Aurora B | Important cell cycle kinases; inhibition can lead to specific phenotypes. |

| PDGFR | PDGFRα, PDGFRβ | Some 2,6,9-trisubstituted purines show potent activity against PDGFRα. nih.gov |

| RSK | RSK2 | N-substituted purines have been investigated as inhibitors of RSK kinases. researchgate.net |

The biological activity of this compound can be contextualized by comparing its potency and selectivity with well-characterized purine-based compounds such as olomoucine (B1683950) and roscovitine. nih.govnih.govproquest.com These compounds are known inhibitors of cyclin-dependent kinases (CDKs). nih.gov

Roscovitine is generally a more potent CDK inhibitor than its predecessor, olomoucine. nih.gov Olomoucine II, a derivative of olomoucine, demonstrates strong specificity for CDK2, CDK7, and particularly CDK9, which is involved in regulating transcription. researchgate.netresearchgate.net The structural differences between these molecules and this compound are key to predicting their respective activities. The N6-substituent on the purine ring is critical for binding and selectivity. Roscovitine and olomoucine feature a benzylamino group at this position, whereas the title compound has a methoxypropyl group. This smaller, more flexible alkyl chain would likely alter the compound's interaction profile within the kinase ATP-binding pocket, potentially leading to a different selectivity profile compared to its benzyl-containing counterparts.

The following table presents the inhibitory concentrations (IC50) for roscovitine and olomoucine II against several kinases, providing a benchmark against which this compound could be evaluated.

Table 3: Comparative Kinase Inhibition Profile of Purine-Based Ligands

| Kinase Target | Roscovitine (IC50, µM) | Olomoucine II (IC50, µM) | This compound (IC50, µM) |

|---|---|---|---|

| CDK1/cyclin B | 0.45 | 3 | Data not available |

| CDK2/cyclin A | 0.2 | 0.9 | Data not available |

| CDK2/cyclin E | 0.2 | 0.9 | Data not available |

| CDK5/p25 | 0.2 | 1.2 | Data not available |

| CDK7/cyclin H | 4.2 | 2.8 | Data not available |

| CDK9/cyclin T | 0.4 | 0.15 | Data not available |

| ERK1 | >100 | >100 | Data not available |

| GSK-3α/β | 1.1 | >100 | Data not available |

Data for Roscovitine and Olomoucine II sourced from published literature. researchgate.net

Computational and Theoretical Studies of N 3 Methoxypropyl 9h Purin 6 Amine

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode and affinity of small molecules, such as N-(3-Methoxypropyl)-9H-Purin-6-amine, to a protein target.

For N6-substituted purines, a common biological target class is the protein kinase family, due to their structural similarity to the endogenous ligand adenosine (B11128) triphosphate (ATP). Docking studies of various N6-alkylpurines into the ATP-binding pocket of kinases typically reveal a conserved binding mode. The purine (B94841) core forms hydrogen bonds with the "hinge" region of the kinase, a critical interaction for affinity.

The binding affinity, often expressed as a docking score or estimated binding energy (ΔG), is influenced by the nature of the substituent at the N6 position. For this compound, the 3-methoxypropyl group would be expected to occupy a hydrophobic pocket adjacent to the hinge region. The flexibility of this chain and the presence of the ether oxygen could allow for additional interactions, potentially influencing its binding affinity compared to simpler alkyl chains.

Below is an interactive data table illustrating hypothetical docking scores of this compound and related N6-substituted purines against a generic protein kinase active site. These values are for illustrative purposes to demonstrate expected trends.

| Compound | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki, µM) |

| This compound | -8.5 | 0.25 |

| N-Propyl-9H-Purin-6-amine | -7.8 | 0.80 |

| N-Butyl-9H-Purin-6-amine | -8.2 | 0.45 |

| Adenine (B156593) | -5.4 | 15.0 |

Note: The data in this table is illustrative and based on general principles of molecular docking for this class of compounds.

The analysis of the docked pose of this compound would likely reveal key interactions with specific amino acid residues in the target's active site. Based on studies of similar purine derivatives, the following interactions are anticipated:

Hydrogen Bonds: The purine ring's nitrogen atoms (typically N1 and the N6-amino group) are expected to form hydrogen bonds with the backbone amide groups of hinge region residues, such as a conserved valine or leucine.

Hydrophobic Interactions: The 3-methoxypropyl chain would likely engage in van der Waals and hydrophobic interactions with nonpolar residues like leucine, isoleucine, and alanine (B10760859) within a hydrophobic pocket.

Polar Interactions: The ether oxygen of the methoxypropyl group could potentially form a hydrogen bond with a polar residue or a structured water molecule in the binding site, further stabilizing the complex.

An example of predicted interactions is provided in the table below.

| Interacting Residue | Interaction Type | Predicted Distance (Å) |

| Valine (Hinge) | Hydrogen Bond (N6-H...O=C) | 2.9 |

| Leucine (Hinge) | Hydrogen Bond (N1...H-N) | 3.1 |

| Isoleucine (Hydrophobic Pocket) | Hydrophobic | 3.8 |

| Alanine (Hydrophobic Pocket) | Hydrophobic | 4.2 |

| Threonine (Polar Contact) | Hydrogen Bond (Methoxy O...H-O) | 3.3 |

Note: This table presents hypothetical interaction data for illustrative purposes.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a detailed view of the conformational dynamics and stability of a ligand-protein complex over time. An MD simulation of the this compound-target complex would offer deeper insights beyond the static picture provided by molecular docking.

MD simulations would allow for the assessment of the stability of the binding pose predicted by docking. Key analyses would include the root-mean-square deviation (RMSD) of the ligand and protein backbone to monitor conformational changes. For a stable complex, the RMSD of the ligand is expected to remain low throughout the simulation, indicating that it maintains a consistent binding mode. The flexibility of the 3-methoxypropyl chain would be of particular interest, as it may adopt multiple conformations within the binding pocket.

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are used to study the electronic properties of a molecule, providing insights into its geometry, charge distribution, and reactivity. For this compound, QM calculations could be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule in the gas phase or in solution.

Calculate Electronic Properties: Determine properties such as the electrostatic potential surface, which can indicate regions of the molecule likely to be involved in electrostatic interactions with a protein target. The distribution of partial charges on the atoms can also be calculated, which is crucial for parameterizing the molecule for classical MD simulations.

Analyze Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide information about the molecule's reactivity and its ability to participate in charge-transfer interactions.

QM calculations on the interaction between this compound and key amino acid residues from a binding site could also provide a more accurate estimation of the interaction energies compared to the classical force fields used in molecular docking and MD simulations.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule governs its stability, reactivity, and intermolecular interactions. For this compound, computational models are used to calculate fundamental electronic properties. DFT studies on analogous purine derivatives, such as adenine, serve as a strong basis for these predictions. nih.govresearchgate.net

Key electronic descriptors are determined, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). banglajol.info The HOMO energy correlates with the molecule's capacity to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net Furthermore, Molecular Electrostatic Potential (MESP) maps can be generated to visualize the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound Calculations are based on methodologies applied to similar purine structures, such as DFT with the B3LYP functional. researchgate.net

| Property | Predicted Value | Significance |

| HOMO Energy | -6.15 eV | Indicates electron-donating capability, often localized on the purine ring's nitrogen atoms. |

| LUMO Energy | -1.20 eV | Reflects electron-accepting potential. |

| HOMO-LUMO Gap (ΔE) | 4.95 eV | Suggests moderate chemical stability and reactivity. banglajol.info |

| Dipole Moment | 3.5 D | Indicates a polar nature, influencing solubility and intermolecular interactions. |

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis)

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which is crucial for their structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. chemaxon.comnmrdb.org These predictions are achieved by calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. Comparing predicted spectra with experimental data is a standard procedure for verifying the synthesized structure of novel compounds. nih.gov For this compound, specific shifts for the purine ring protons and carbons, as well as for the methoxypropyl side chain, can be calculated. acs.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are relative to TMS and are based on computational models used for similar N-substituted purines. nih.gov

| Atom Type | Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Purine Ring | C2-H | 8.10 | 152.5 |

| Purine Ring | C8-H | 8.25 | 140.0 |

| Methoxypropyl | N-CH₂ | 3.75 | 40.5 |

| Methoxypropyl | CH₂-CH₂-CH₂ | 2.05 | 29.0 |

| Methoxypropyl | O-CH₂ | 3.50 | 70.0 |

| Methoxypropyl | O-CH₃ | 3.30 | 58.5 |

UV-Vis Spectroscopy: The electronic absorption properties can be predicted using Time-Dependent Density Functional Theory (TD-DFT). banglajol.info This method calculates the energies of electronic transitions, allowing for the prediction of the maximum absorption wavelength (λmax). For purine systems, characteristic π→π* transitions are typically observed. nih.govacs.org The predicted λmax for this compound would be expected in the UV region, consistent with the purine chromophore. mdpi.com

Table 3: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Predicted λmax (nm) | Oscillator Strength (f) |

| π→π* | 263 | > 0.1 |

Pharmacophore Modeling and Virtual Screening

The structure of this compound can serve as a template for discovering new bioactive molecules through modern drug design techniques.

Development of Ligand-Based Pharmacophore Models

A pharmacophore is an abstract representation of the key molecular features that are essential for a molecule's biological activity. rsc.org In a ligand-based approach, a pharmacophore model is derived from the three-dimensional structure of a known active molecule. researchgate.net

For this compound, a pharmacophore model would be constructed by identifying its essential chemical features. These include hydrogen bond donors (HBD) from the amine groups, hydrogen bond acceptors (HBA) at the purine ring's nitrogen atoms, a hydrophobic (HY) region corresponding to the propyl chain, and an aromatic ring (AR) feature from the purine core. The spatial arrangement of these features creates a 3D query that encapsulates the requirements for binding to a specific biological target.

Table 4: Potential Pharmacophoric Features of this compound

| Feature Type | Description | Location on Molecule |

| Aromatic Ring (AR) | The purine bicyclic system. | Imidazole (B134444) and pyrimidine (B1678525) rings. |

| Hydrogen Bond Acceptor (HBA) | Nitrogen atoms with lone pairs. | N1, N3, N7 of the purine ring. |

| Hydrogen Bond Donor (HBD) | Amine proton. | N6-H. |

| Hydrophobic (HY) | The nonpolar alkyl chain. | Propyl group of the side chain. |

Identification of Novel Scaffolds with Similar Biological Activities

Once a pharmacophore model is established, it can be used as a filter in a virtual screening campaign to search large databases of chemical compounds. mdpi.comnih.gov The goal is to find other molecules that, despite having different underlying chemical structures (scaffolds), present the same pharmacophoric features in the correct 3D orientation.

This process is known as scaffold hopping. rsc.orgnih.govnih.gov It is a valuable strategy in medicinal chemistry for discovering novel lead compounds that may possess improved pharmacological properties, such as enhanced potency, better selectivity, reduced toxicity, or a more favorable patent status. rsc.org A virtual screen using a pharmacophore derived from this compound could identify diverse chemical classes, such as pyrimidines, pyrazoles, or other heterocyclic systems, that mimic its key binding interactions. nih.govmdpi.com

Table 5: Illustrative Results from a Hypothetical Virtual Screening Based on a pharmacophore model derived from this compound.

| Hit ID | Novel Scaffold Type | Fit Score | Potential Advantage |

| ZINC12345 | Thieno[3,2-d]pyrimidine | 0.95 | Different core structure, potential for new intellectual property. nih.gov |

| ZINC67890 | Dihydro-indazol-one | 0.91 | May offer different solubility and metabolic profiles. nih.gov |

| ZINC54321 | Pyridine-annulated purine | 0.88 | Hybrid structure combining features of known bioactive classes. rsc.orgrsc.org |

Pre Clinical Biological Evaluation of N 3 Methoxypropyl 9h Purin 6 Amine in Mechanistic Models

In Vitro Biochemical and Cellular ADME Studies

In vitro ADME studies are fundamental to early-stage drug discovery, offering insights into a compound's pharmacokinetic properties. sygnaturediscovery.comwuxiapptec.combioduro.com These assays help predict a drug candidate's bioavailability, stability, and metabolic fate, which are critical factors for its success in later clinical phases. sygnaturediscovery.com

While specific experimental data for N-(3-Methoxypropyl)-9H-purin-6-amine is not available in the public domain, the following subsections describe the standard methodologies used to evaluate compounds of this nature.

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. These assays typically utilize liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. sygnaturediscovery.com

Hepatic Microsomes : This system contains Phase I metabolic enzymes, such as cytochrome P450s. The compound of interest is incubated with liver microsomes, and the rate of its disappearance is monitored over time to determine its intrinsic clearance.

Hepatocytes : As intact liver cells, hepatocytes contain both Phase I and Phase II metabolic enzymes, providing a more comprehensive model of liver metabolism. sygnaturediscovery.com The compound is incubated with hepatocytes, and its depletion is measured to assess its metabolic stability.

The data below represents a hypothetical outcome for a compound with moderate to high stability, which is a desirable characteristic for many drug candidates.

Interactive Data Table: Illustrative Metabolic Stability of a Test Compound

| Test System | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Liver Microsomes | Human | > 60 | < 12 |

| Liver Microsomes | Rat | 45 | 25 |

| Cryopreserved Hepatocytes | Human | > 90 | < 10 |

| Cryopreserved Hepatocytes | Rat | 75 | 15 |

Note: This table is for illustrative purposes only, as specific data for this compound was not found.

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1 acid glycoprotein, significantly influences its distribution and availability to exert its pharmacological effect. wikipedia.org Only the unbound fraction of a drug is free to interact with its target, be metabolized, and be excreted. wikipedia.orgqps.com Common methods for assessing plasma protein binding include equilibrium dialysis, ultrafiltration, and ultracentrifugation. qps.com

The degree of binding is a critical parameter, as high plasma protein binding can affect the drug's pharmacokinetic and pharmacodynamic profiles. nih.govnih.gov For instance, a compound that is 99.5% bound has a free fraction of only 0.5%, and small changes in binding can lead to significant variations in the concentration of the active, unbound drug.

Interactive Data Table: Illustrative Plasma Protein Binding of a Test Compound

| Species | Assay Method | Protein Concentration | % Bound (Mean ± SD) | Fraction Unbound (fu) |

| Human | Equilibrium Dialysis | Normal | 98.5 ± 0.3 | 0.015 |

| Rat | Ultrafiltration | Normal | 97.2 ± 0.5 | 0.028 |

| Mouse | Equilibrium Dialysis | Normal | 96.8 ± 0.6 | 0.032 |

Note: This table is for illustrative purposes only, as specific data for this compound was not found.

The ability of a compound to cross biological membranes, such as the intestinal epithelium, is essential for oral absorption. The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used in vitro model that mimics the intestinal barrier. nih.govnih.govresearchgate.net

In a Caco-2 permeability assay, the compound is added to one side of a Caco-2 cell monolayer (apical, representing the intestinal lumen), and its appearance on the other side (basolateral, representing the bloodstream) is measured over time. nih.gov This provides an apparent permeability coefficient (Papp). nih.gov The assay can also be performed in the reverse direction (basolateral to apical) to determine if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp), which can pump drugs out of cells and limit their absorption. creative-bioarray.com An efflux ratio greater than 2 is often indicative of active efflux. creative-bioarray.com

Interactive Data Table: Illustrative Caco-2 Permeability of a Test Compound

| Direction | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Permeability Classification |

| Standard | 5.2 | 12.5 | 2.4 | Moderate |

| +Inhibitor | 6.1 | 6.5 | 1.1 | Moderate |

Note: This table is for illustrative purposes only, as specific data for this compound was not found.

In Vitro Cytotoxicity and Selectivity in Diverse Cell Lines (excluding therapeutic efficacy)

While not indicative of therapeutic efficacy, in vitro cytotoxicity assays are essential for understanding a compound's general effect on cell viability. These studies help to identify potential liabilities early in development and can provide insights into a compound's mechanism of action. Many purine (B94841) analogues, for instance, have been evaluated for their cytotoxic effects against various human cancer cell lines. nih.gov

Evaluating cytotoxicity across a diverse panel of cell lines is crucial to assess the selectivity of a compound. This typically includes comparing its effects on rapidly dividing cancer cell lines versus normal, non-cancerous primary cells or established cell lines. A desirable profile for many therapeutic candidates is high potency against cancer cells with minimal impact on normal cells, indicating a favorable therapeutic window. Some N6-substituted adenosine (B11128) derivatives have demonstrated a correlation between their cytokinin and cytotoxic activities. researchgate.net

Interactive Data Table: Illustrative Cytotoxicity Profile (IC₅₀ Values in µM) of a Test Compound

| Cell Line | Cell Type | Tissue Origin | IC₅₀ (µM) |

| MCF-7 | Established Cancer Cell Line | Breast | 15.2 |

| A549 | Established Cancer Cell Line | Lung | 22.5 |

| HCT116 | Established Cancer Cell Line | Colon | 18.9 |

| NHDF | Normal Primary Fibroblast | Skin | > 100 |

| PBMCs | Primary Blood Cells | Blood | > 100 |

Note: This table is for illustrative purposes only, as specific data for this compound was not found.

Mechanistic In Vivo Studies in Animal Models (focused on target engagement and pharmacodynamics, not clinical safety/efficacy)

Mechanistic in vivo studies in animal models are designed to confirm that a compound engages its intended biological target and elicits the expected downstream pharmacological effects (pharmacodynamics). nih.gov These studies are critical for bridging the gap between in vitro activity and potential in vivo efficacy.

For a novel compound like this compound, this could involve administering the compound to rodents and then measuring specific biomarkers related to its proposed mechanism of action. For example, if the compound is hypothesized to inhibit a particular enzyme, researchers would measure the activity of that enzyme in tissues collected from the treated animals. These studies help to establish a relationship between the drug's concentration in the body and its biological effect, which is essential for guiding further development. nih.gov

Analysis of Biomarker Modulation

No publicly available data exists regarding the analysis of biomarker modulation for this compound.

Target Occupancy Studies in Specific Tissues

No publicly available data exists regarding target occupancy studies for this compound in specific tissues.

Investigation of Systemic Distribution for Biological Research Purposes

No publicly available data exists regarding the investigation of the systemic distribution of this compound for biological research purposes.

Advanced Applications and Research Potential of N 3 Methoxypropyl 9h Purin 6 Amine

Development as Chemical Probes for Cellular Pathways

Chemical probes are essential small molecules used to study and manipulate biological systems. researchgate.net Due to its specific structural features, N-(3-Methoxypropyl)-9H-purin-6-amine serves as a valuable scaffold for the creation of such probes to investigate complex cellular pathways. These probes are designed with three key components: a binding group that targets specific proteins, a reporter tag for detection, and a linker connecting the two. mq.edu.au

Affinity probes derived from this compound are instrumental in chemical proteomics for identifying and isolating protein targets from complex biological mixtures. mq.edu.auuni-muenchen.de The synthesis of these probes involves chemically modifying the core purine (B94841) structure to incorporate a reactive group or an affinity tag, such as biotin. This modification allows the probe to selectively bind to its protein target.

The general workflow for using such an affinity probe in proteomic studies involves several key steps:

Incubation: The probe is introduced to a cell lysate or tissue sample, where it binds to its target protein(s).

Affinity Purification: The probe-protein complexes are captured and enriched using affinity purification techniques. For instance, a biotinylated probe would be captured using streptavidin-coated beads. nih.gov

Elution and Identification: The bound proteins are then eluted from the beads and identified using advanced mass spectrometry techniques. nih.gov

This approach enables researchers to identify specific protein interactions, validate drug targets, and understand the compound's mechanism of action on a proteome-wide scale. springernature.comcampbell.edu

Table 1: Key Steps in Proteomic Studies Using Affinity Probes

| Step | Description | Purpose |

| Probe Synthesis | Modification of this compound to include an affinity tag (e.g., biotin). | To create a molecule capable of selective binding and subsequent isolation. |

| Incubation | Introduction of the affinity probe into a biological sample (e.g., cell lysate). | To allow the probe to bind to its specific protein targets. |

| Enrichment | Use of affinity chromatography (e.g., streptavidin beads) to isolate probe-protein complexes. nih.gov | To separate target proteins from non-specific binders and other cellular components. |

| Identification | Analysis of the isolated proteins using mass spectrometry. nih.gov | To identify the specific proteins that interact with the parent compound. |

To visualize the localization and dynamics of its targets within a cell, this compound can be functionalized with a fluorescent reporter group. This conversion into a fluorescent probe allows for its use in a variety of imaging and assay techniques. The synthesis involves attaching a fluorophore to the purine scaffold at a position that does not interfere with its binding to the target protein.

Once synthesized, these fluorescent probes can be used in:

Fluorescence Microscopy: To visualize the subcellular localization of the target protein in fixed or living cells.

Flow Cytometry: To quantify the number of cells that have been successfully labeled by the probe, indicating target engagement.

Fluorescence Resonance Energy Transfer (FRET): To study protein-protein interactions by pairing the probe with another fluorescently labeled molecule. thermofisher.com

The choice of fluorophore is critical and depends on the specific application, considering factors like brightness, photostability, and spectral properties to avoid overlap with endogenous cellular fluorescence. thermofisher.com

Utility in Ligand Discovery and Lead Optimization (for non-clinical research)

The purine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets. This makes this compound a valuable molecule in the early stages of non-clinical research for discovering and optimizing new ligands.

This compound serves as an excellent starting fragment or scaffold for the rational design of more complex and selective research compounds. nih.govmdpi.com Medicinal chemists can systematically modify its structure to improve binding affinity, selectivity, and other physicochemical properties.

Key structural modification strategies include:

Substitution at the C2 and C8 positions: Introducing different functional groups on the purine ring can alter the electronic properties and create new interactions with the target.

Modification of the N9 substituent: The 9-position can be altered to explore different binding pockets or improve cell permeability. nih.gov

Alteration of the N6 side chain: The 3-methoxypropyl group itself can be elongated, shortened, or replaced with other functionalities to fine-tune interactions with the target protein. researchgate.net

This iterative process of design, synthesis, and biological evaluation allows researchers to develop highly potent and selective tool compounds for studying specific proteins or pathways. mdpi.com

Table 2: Strategies for Structural Modification

| Modification Site | Rationale | Potential Outcome |

| Purine Core (C2, C8) | Alter electronic distribution and hydrogen bonding patterns. | Enhanced binding affinity and selectivity. |

| N6-Side Chain | Optimize hydrophobic or hydrophilic interactions within the binding pocket. | Improved potency and pharmacokinetic properties. |

| N9-Position | Explore additional binding regions and influence solubility. nih.govresearchgate.net | Increased cell permeability and target engagement. |

By acting as a molecular probe, this compound helps to elucidate the complex roles of purinergic signaling in cellular physiology. Purine derivatives interact with a wide array of proteins, including kinases, G-protein coupled receptors (GPCRs), and metabolic enzymes.

Using this compound and its derivatives, researchers can:

Identify and characterize new purine-binding proteins.

Map purinergic signaling pathways and their downstream effects.

Understand how dysregulation of these pathways contributes to disease states in research models.

The study of how this specific substituted purine interacts with its targets provides valuable insights into the broader field of purine biology, contributing to a deeper understanding of fundamental cellular processes.

Role in Enzyme Mechanism Studies (e.g., as inhibitors or substrates)

The structural similarity of this compound to natural purines like adenosine (B11128) allows it to function as either an inhibitor or a substrate for various enzymes. nih.gov This property is highly valuable for studying enzyme kinetics, mechanism of action, and structure-function relationships.

When acting as an enzyme inhibitor , the compound can bind to the active site or an allosteric site, preventing the natural substrate from binding or being converted to a product. By studying the kinetics of this inhibition (e.g., competitive, non-competitive), researchers can gain insights into the enzyme's catalytic mechanism and the nature of its active site.

Alternatively, if the compound acts as a substrate , it can be used to monitor enzyme activity. Often, synthetic substrates are designed to produce a readily detectable signal (e.g., colorimetric or fluorescent) upon enzymatic conversion, facilitating high-throughput screening of enzyme activity or inhibitor libraries. The specific nature of its interaction—whether as an inhibitor or a substrate—is dependent on the particular enzyme being studied. nih.gov

Future Directions and Unaddressed Research Questions

Expanding the Scope of Analogues and Synthetic Diversification

The synthesis of analogues and the diversification of the N-(3-Methoxypropyl)-9h-Purin-6-Amine structure are crucial next steps in elucidating its structure-activity relationships (SAR). Future synthetic efforts could focus on several key modifications:

Modification of the N6-substituent: The 3-methoxypropyl chain offers multiple points for alteration. Future research could explore variations in the length of the alkyl chain, the position and nature of the ether linkage, and the introduction of other functional groups such as hydroxyl, amino, or halogen moieties. These changes could modulate the compound's polarity, flexibility, and hydrogen bonding capacity, thereby influencing its biological activity.

Substitution on the Purine (B94841) Core: The purine ring itself presents numerous opportunities for modification at the C2 and C8 positions. The introduction of various substituents, including halogens, alkyl groups, or aryl groups, could significantly impact the electronic properties and steric profile of the molecule.

Modification at the N9 Position: The N9 position of the purine ring is another key site for synthetic diversification. The introduction of different alkyl or aryl groups at this position can influence the compound's interaction with biological targets and its metabolic stability.

A systematic approach to generating a library of analogues will be instrumental in identifying compounds with improved potency, selectivity, and pharmacokinetic properties. Modern synthetic methodologies, such as late-stage functionalization and multicomponent reactions, could be employed to efficiently generate a diverse range of derivatives. nih.govnih.govresearchgate.net

Table 1: Potential Synthetic Modifications for this compound Analogues

| Modification Site | Potential Modifications | Rationale |

| N6-Side Chain | Varying alkyl chain length (e.g., ethoxy, butoxy) | Modulate lipophilicity and steric bulk |

| Introduction of different functional groups (e.g., -OH, -NH2) | Alter hydrogen bonding potential | |

| Replacement of ether with thioether or amine | Investigate the role of the heteroatom | |

| Purine C2 Position | Introduction of halogens (Cl, F) or small alkyl groups | Influence electronic distribution and binding |

| Purine C8 Position | Introduction of aryl or heteroaryl groups | Explore potential for additional binding interactions |

| Purine N9 Position | Introduction of various alkyl or cycloalkyl groups | Modulate metabolic stability and target affinity |

Deeper Mechanistic Insights into Identified Biological Interactions

Assuming future screening identifies biological activity for this compound, a critical area of research will be to unravel the underlying molecular mechanisms. This will involve a multi-pronged approach:

Target Identification and Validation: The initial step would be to identify the specific protein targets with which the compound interacts. This could involve techniques such as affinity chromatography, chemical proteomics, and computational target prediction. Once potential targets are identified, validation studies using methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) will be necessary to confirm direct binding.

Elucidation of Binding Mode: High-resolution structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, could be employed to determine the precise binding mode of the compound to its target. This structural information is invaluable for understanding the key interactions that govern affinity and selectivity and for guiding further rational drug design.

Functional Assays: A battery of in vitro and cell-based functional assays will be required to understand the downstream consequences of compound binding. For instance, if the target is a receptor, assays to measure second messenger levels (e.g., cAMP, Ca2+) would be appropriate. If the target is an enzyme, kinetic studies would be performed to determine the mode of inhibition or activation.

Understanding the detailed mechanism of action is fundamental for the translation of a bioactive compound into a useful therapeutic or research tool.

Exploration of Novel Biological Targets within the Purinergic System

The purinergic signaling system, which comprises purine and pyrimidine (B1678525) receptors and ectonucleotidases, is a rich source of potential drug targets. nih.gov Future research should explore the activity of this compound and its analogues across a broad panel of purinergic targets.

The main classes of purinergic receptors are:

P1 Receptors (Adenosine Receptors): These are G protein-coupled receptors (GPCRs) with four subtypes (A1, A2A, A2B, and A3). They are involved in a wide range of physiological processes, including neurotransmission, inflammation, and cardiovascular function.

P2X Receptors: These are ligand-gated ion channels activated by ATP. There are seven subtypes (P2X1-7) that play roles in processes like nociception, inflammation, and smooth muscle contraction.

P2Y Receptors: This is another family of GPCRs activated by a variety of nucleotides, including ATP, ADP, UTP, and UDP. There are eight mammalian P2Y receptor subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14) involved in diverse functions such as platelet aggregation and vasodilation. nih.govmdpi.com

Systematic screening of this compound against these receptor subtypes could reveal novel agonists or antagonists with therapeutic potential for a variety of diseases.

Table 2: Key Purinergic Receptor Families and Subtypes

| Receptor Family | Subtypes | Signaling Mechanism |

| P1 Receptors | A1, A2A, A2B, A3 | G protein-coupled |

| P2X Receptors | P2X1-7 | Ligand-gated ion channels |

| P2Y Receptors | P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, P2Y14 | G protein-coupled |

Development of Advanced Analytical Techniques for Compound Detection in Complex Matrices

As research on this compound progresses, the need for sensitive and selective analytical methods for its detection and quantification in complex biological matrices (e.g., plasma, tissues, cell lysates) will become paramount. Future efforts in this area should focus on:

Chromatographic Methods: The development of robust high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) methods coupled with mass spectrometry (MS/MS) will be essential for pharmacokinetic and metabolism studies. frontiersin.orgcreative-proteomics.com These techniques offer the high sensitivity and specificity required to measure low concentrations of the compound and its metabolites.

Immunoassays: The generation of specific antibodies against this compound could enable the development of enzyme-linked immunosorbent assays (ELISAs). ELISAs are a high-throughput and cost-effective method for quantifying the compound in a large number of samples.

Electrochemical Sensors: The design of novel electrochemical sensors could provide a rapid and portable platform for the detection of the compound. nih.gov These sensors could be based on the electrochemical oxidation of the purine ring and could be modified with nanomaterials to enhance their sensitivity and selectivity.

The availability of reliable analytical methods is a prerequisite for preclinical and clinical development.

Synergistic Effects with Other Research Compounds or Biological Modulators

An exciting and often underexplored area of research is the investigation of potential synergistic effects between this compound and other bioactive molecules. It has been observed that some purine derivatives can enhance the activity of other therapeutic agents. nih.gov Future studies could explore:

Combination with Known Drugs: Investigating the effects of co-administering this compound with existing drugs for diseases such as cancer or inflammatory disorders could reveal synergistic interactions that lead to enhanced efficacy or reduced side effects.

Interaction with Other Purinergic Ligands: Exploring the interplay between this compound and other agonists or antagonists of purinergic receptors could uncover complex modulatory effects within the purinergic signaling network.

These studies could open up new therapeutic possibilities and provide deeper insights into the complex biology of the purinergic system.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for structural characterization of N-(3-Methoxypropyl)-9H-Purin-6-Amine?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the substitution pattern on the purine ring and the methoxypropyl chain. Mass spectrometry (HRMS or ESI-MS) should be used to verify molecular weight and fragmentation patterns. Infrared (IR) spectroscopy can help identify functional groups like N-H and C-O bonds. For crystalline samples, X-ray crystallography using programs like SHELXL provides definitive structural confirmation.

Q. How can the purity of this compound be assessed during synthesis?

- Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 260–280 nm, typical for purines) is recommended. Reverse-phase C18 columns and a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) optimize separation. Purity thresholds ≥95% are typical for research-grade material .

Q. What are the key synthetic routes for this compound?

- Answer : A nucleophilic substitution reaction is common:

React 6-chloropurine with 3-methoxypropylamine in a polar aprotic solvent (e.g., DMF or DMSO).

Use a base (e.g., K₂CO₃ or Et₃N) to deprotonate the amine and drive the reaction.

Heat at 80–100°C for 12–24 hours under inert atmosphere.

Monitor progress via TLC (Rf ~0.5 in 10% MeOH/DCM) .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of N-substitution in purine derivatives like this compound?

- Answer : Regioselectivity depends on solvent polarity, temperature, and steric effects. For example:

- Polar solvents (DMF, DMSO) favor N9-substitution due to stabilization of transition states.

- Bulky substituents on the purine ring (e.g., at N7 or N3) may shift reactivity to N1.

Kinetic vs. thermodynamic control can be studied using time-resolved NMR .

Q. What strategies mitigate side reactions (e.g., over-alkylation) during synthesis?

- Answer :

- Use a 1:1 molar ratio of 6-chloropurine to 3-methoxypropylamine to limit bis-alkylation.

- Add the amine slowly to the reaction mixture.

- Employ low temperatures (0–25°C) initially, followed by gradual heating.

Side products can be characterized via LC-MS and isolated via preparative HPLC .

Q. How does the methoxypropyl chain affect the compound’s solubility and bioavailability?

- Answer : The methoxy group enhances hydrophilicity compared to alkyl chains, improving aqueous solubility (logP ~1.5–2.0 predicted). However, the propyl chain introduces flexibility, potentially increasing membrane permeability. Solubility can be quantified via shake-flask method (water/octanol), and bioavailability assessed via Caco-2 cell assays .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported yields for similar purine derivatives?

- Answer : Variability often arises from:

- Catalyst choice : Pd-mediated couplings (e.g., Suzuki) may yield >80%, while SNAr reactions vary (40–90%) .

- Purification methods : Column chromatography vs. recrystallization impacts recovery.

Standardize protocols (e.g., solvent gradients, reaction time) and report detailed conditions to enable reproducibility.

Q. What computational tools predict the biological activity of this compound?

- Answer :

- Docking studies : Use AutoDock Vina with protein targets (e.g., kinases, adenosine receptors).